molecular formula C8H8BrClN2O3S B8778067 N-[4-(aminosulfonyl)-2-chlorophenyl]-2-bromoAcetamide CAS No. 920036-07-3

N-[4-(aminosulfonyl)-2-chlorophenyl]-2-bromoAcetamide

Cat. No.: B8778067
CAS No.: 920036-07-3
M. Wt: 327.58 g/mol
InChI Key: HSAKTYABYGHJDQ-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)-2-chlorophenyl]-2-bromoAcetamide is a useful research compound. Its molecular formula is C8H8BrClN2O3S and its molecular weight is 327.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

920036-07-3

Molecular Formula

C8H8BrClN2O3S

Molecular Weight

327.58 g/mol

IUPAC Name

2-bromo-N-(2-chloro-4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C8H8BrClN2O3S/c9-4-8(13)12-7-2-1-5(3-6(7)10)16(11,14)15/h1-3H,4H2,(H,12,13)(H2,11,14,15)

InChI Key

HSAKTYABYGHJDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)NC(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 750 mg (3.63 mmol) of 4-amino-3-chlorobenzenesulfonamide (A-2) and 610 mg (7.26 mmol) of sodium bicarbonate in 25 mL of CH2Cl2 was stirred at room temperature for 18 hours. Bromoacetyl bromide (A-1) was then added, and the mixture was stirred for an additional 12 hours. The mixture was then concentrated in vacuo to a yellow oil. The oil was washed with three 25 mL portions of diethyl ether, decanted, and concentrated in vacuo to give the desired product A-3 as a tan solid. MS: M+1=329.0.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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